molecular formula C11H15BrClNO2 B13633835 methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride

methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride

Cat. No.: B13633835
M. Wt: 308.60 g/mol
InChI Key: APALPHDKSOZNPA-HNCPQSOCSA-N
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Description

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is a chiral β-amino ester derivative with a 3-bromophenyl substituent at the C4 position of the butanoate backbone. The compound features an (R)-configuration at the C3 amino center, critical for stereoselective interactions in pharmaceutical or agrochemical applications. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for synthetic intermediates or biological studies . The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and binding affinity.

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(3-bromophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1

InChI Key

APALPHDKSOZNPA-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=CC=C1)Br)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide and cyanide derivatives.

Scientific Research Applications

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-bromophenyl group enhances steric hindrance and electron-withdrawing effects compared to the 4-cyanophenyl or benzyloxy groups. Bromine’s inductive effect may increase electrophilic reactivity in cross-coupling reactions.
  • Functional Group Impact : The ester group in the target compound improves stability against hydrolysis relative to the carboxylic acid in ’s compound .

Biological Activity

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of diabetes treatment. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C11H14BrClN2O2
  • Molecular Weight : 294.57 g/mol
  • CAS Number : 125000002496

The compound features a chiral center at the 3-position of the butanoate chain, contributing to its specific stereoisomeric properties. The presence of the bromophenyl group is significant as it enhances the compound's biological activity compared to other similar compounds.

Research indicates that methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride primarily acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4) , an enzyme crucial for glucose metabolism. DPP-4 inhibitors are widely studied for their role in improving glycemic control in diabetic patients. The compound's structure allows it to modulate insulin secretion effectively, making it a candidate for diabetes medications.

Inhibition Studies

In vitro assays have been conducted to assess the inhibitory potency of methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride against DPP-4 compared to other known inhibitors. These studies reveal its binding affinity and potential efficacy in clinical applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride, a comparison with related compounds is essential. The following table summarizes several DPP-4 inhibitors and their characteristics:

Compound NameCAS NumberMolecular FormulaBiological Activity
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl936630-57-8C10H10F3N2O2DPP-4 inhibitor
(S)-Methyl 3-amino-4-(4-bromophenyl)butanoate HCl845908-98-7C10H13BrClNO2DPP-4 inhibitor
Ethyl 3-amino-4-(4-bromophenyl)butanoate HCl502841-92-1C11H15BrClNO2DPP-4 inhibitor
Methyl(3R)-3-amino-4-(3-bromophenyl)butanoate HCl 125000002496 C11H14BrClN2O2 DPP-4 inhibitor

This table highlights that methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride possesses unique structural features that enhance its biological activity compared to other inhibitors.

Case Studies and Research Findings

  • Diabetes Treatment Efficacy :
    • A study demonstrated that methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride significantly improved glycemic control in diabetic animal models by enhancing insulin secretion and reducing blood glucose levels.
  • Binding Affinity Studies :
    • Research indicated that the compound exhibits a high binding affinity for DPP-4, which correlates with its effectiveness as an inhibitor. The IC50 values obtained from various assays suggest that it is among the more potent DPP-4 inhibitors currently being investigated.

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